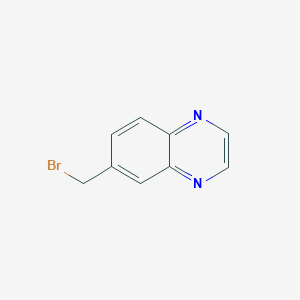

6-(Bromomethyl)quinoxaline

説明

Significance of Quinoxaline (B1680401) Derivatives in Chemical Sciences

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have proven to be of immense value across various scientific disciplines. sapub.orgbohrium.com Their unique structural features and the relative ease of their synthesis have made them a focal point of extensive research. ijpsjournal.com

In the realm of organic synthesis, quinoxaline derivatives are considered vital building blocks. nih.gov Their fused aromatic system can be readily modified, allowing for the construction of complex molecular architectures. mdpi.com The synthesis of quinoxalines is often achieved through the condensation of an aromatic diamine with an α-dicarbonyl compound, a straightforward and widely utilized method. sapub.org The development of greener and more efficient synthetic methodologies continues to be an active area of research, aiming to expand the library of accessible quinoxaline scaffolds. sapub.org

The therapeutic potential of quinoxaline derivatives is vast and well-documented. ontosight.aiontosight.ainih.gov These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. sapub.orgnih.govmdpi.com The structural versatility of the quinoxaline nucleus allows for fine-tuning of its biological activity, making it a valuable pharmacophore in drug discovery. bohrium.comontosight.ai For instance, certain quinoxaline derivatives have been investigated as kinase inhibitors for cancer therapy, while others form the core of antibiotics like echinomycin. ipp.ptontosight.ai

A range of biological activities have been reported for various quinoxaline derivatives:

Table 1: Reported Biological Activities of Quinoxaline Derivatives| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govresearchgate.net |

| Antimicrobial | sapub.orgnih.gov |

| Antiviral | ijpsjournal.comontosight.ai |

| Anti-inflammatory | sapub.orgnih.gov |

| Antimalarial | sapub.orgnih.gov |

| Anti-HIV | nih.gov |

| Antihypertensive | sapub.org |

Beyond the biomedical field, quinoxaline derivatives have emerged as promising candidates for applications in materials science. ipp.pt Their inherent electronic properties, characterized by high electron affinity, make them suitable for use in organic electronics. researchgate.net They have been incorporated into organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and dye-sensitized solar cells (DSSCs). beilstein-journals.orgnih.gov The thermal stability and tunable photophysical properties of quinoxaline-containing polymers and chromophores further underscore their relevance in the development of advanced materials. researchgate.netacs.org Some derivatives have also been explored as corrosion inhibitors for metals. ipp.ptnajah.edu

Overview of the Bromomethyl Functional Group in Quinoxaline Chemistry

The introduction of a bromomethyl (-CH₂Br) group onto the quinoxaline core significantly influences its chemical behavior and synthetic utility. This functional group acts as a reactive handle, paving the way for a diverse array of chemical transformations.

The bromomethyl group is a potent electrophile, making the carbon atom susceptible to nucleophilic attack. This enhanced reactivity allows for the straightforward introduction of various functional groups through nucleophilic substitution reactions. The electron-withdrawing nature of the quinoxaline ring system further activates the bromomethyl group, facilitating these transformations.

The strategic placement of the bromomethyl group at the 6-position of the quinoxaline ring makes 6-(bromomethyl)quinoxaline a key intermediate for the synthesis of a wide range of derivatives. mdpi.com This compound serves as a versatile starting material for creating new molecules with tailored properties for medicinal and materials science applications. nih.govmdpi.com For example, it can be reacted with various nucleophiles, such as amines, thiols, and alkoxides, to generate libraries of novel quinoxaline derivatives for biological screening or materials characterization. mdpi.com

Structure

2D Structure

特性

IUPAC Name |

6-(bromomethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLZDWGHHYSKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436779 | |

| Record name | 6-(bromomethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53967-21-8 | |

| Record name | 6-(bromomethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(bromomethyl)quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromomethyl Quinoxaline and Its Derivatives

Classical Synthetic Routes

Classical methods for synthesizing the quinoxaline (B1680401) scaffold, the precursor to 6-(bromomethyl)quinoxaline, are robust and widely documented. These typically involve the condensation of an aromatic diamine with a 1,2-dicarbonyl compound, followed by a specific bromination step.

The most fundamental and widely used method for constructing the quinoxaline ring is the condensation reaction between an o-phenylenediamine (B120857) derivative and a 1,2-dicarbonyl compound. nih.govchim.it This reaction forms the heterocyclic pyrazine (B50134) ring fused to the benzene (B151609) ring. To synthesize the precursor for this compound, one would start with 4-methyl-1,2-phenylenediamine.

The general mechanism involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the stable aromatic quinoxaline ring. A variety of catalysts, including Brønsted and Lewis acids, can facilitate this reaction. chim.it While effective, traditional approaches often require high temperatures and strong acid catalysts. nih.gov

Modifications to the classical Hinsberg and Körner synthesis methods allow for the use of surrogates for 1,2-dicarbonyl compounds. nih.gov These surrogates are molecules that can react in a similar manner to form the quinoxaline ring. Commonly used surrogates include α-haloketones, α-hydroxyketones, and epoxides. chim.itnih.gov For instance, the reaction of an o-phenylenediamine with an α-haloketone proceeds via an initial nucleophilic substitution, followed by intramolecular cyclization and dehydration to yield the quinoxaline derivative. chim.it This expands the range of available starting materials and provides alternative pathways to the quinoxaline core.

Once the 6-methylquinoxaline (B1581460) precursor is synthesized, the key step is the introduction of the bromine atom onto the methyl group. This is achieved through a selective benzylic bromination reaction.

N-Bromosuccinimide (NBS) is the reagent of choice for the bromination of the methyl group at the 6-position of the quinoxaline ring. organic-chemistry.org This reaction is a type of allylic or benzylic bromination, known as the Wohl-Ziegler reaction. organic-chemistry.org The process is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and requires the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or initiation by heat or UV light. organic-chemistry.orgresearchgate.net NBS is favored because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which promotes the desired radical substitution over competing electrophilic addition to the aromatic ring. organic-chemistry.org

The bromination of 6-methylquinoxaline with NBS proceeds via a free radical chain mechanism. organic-chemistry.org The process can be described in three stages:

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., benzoyl peroxide) upon heating or irradiation, which generates free radicals. These radicals then react with HBr present in trace amounts to generate a bromine radical (Br•).

Propagation: This stage involves two key steps. First, a bromine radical abstracts a hydrogen atom from the methyl group of 6-methylquinoxaline to form a stable, resonance-stabilized benzylic radical and hydrogen bromide (HBr). Second, this benzylic radical reacts with a molecule of bromine (Br₂), which is generated from the reaction of NBS with HBr, to form the final product, this compound, and a new bromine radical. This new bromine radical can then continue the chain reaction.

Termination: The reaction concludes when radicals are consumed through various combination reactions, such as two bromine radicals combining to form Br₂.

This radical pathway is highly selective for the benzylic position due to the stability of the intermediate benzylic radical. organic-chemistry.orgresearchgate.net

Specific Bromination Reactions for Bromomethylation

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, significant efforts have been made to develop more environmentally friendly and efficient methods for quinoxaline synthesis, aligning with the principles of green chemistry. researchgate.net These modern approaches focus on reducing waste, avoiding hazardous solvents, using recyclable catalysts, and improving energy efficiency.

For the initial condensation step, numerous green methodologies have been reported. These include:

Use of Green Solvents: Reactions have been successfully performed in environmentally benign solvents like water or ethanol (B145695), often under reflux conditions, eliminating the need for hazardous organic solvents. chim.itnih.gov

Recyclable Catalysts: Heterogeneous catalysts, such as nanozeolites or heteropolyoxometalates supported on alumina, have been employed. chim.itnih.gov These catalysts are easily separated from the reaction mixture and can be reused multiple times without a significant loss of activity, making the process more sustainable and cost-effective. chim.itnih.gov

One-Pot Syntheses: One-pot procedures, where reactants are added sequentially in the same vessel to form the final product, have been developed. For example, a one-pot synthesis of quinoxalines from 2-nitroaniline (B44862) has been achieved using a graphene oxide catalyst, which involves the reduction of the nitro group and subsequent condensation in a single process. nih.gov

Energy-Efficient Methods: Techniques such as microwave-assisted synthesis have been utilized to reduce reaction times and energy consumption. nih.gov

These modern methods provide greener and more efficient alternatives for the synthesis of the 6-methylquinoxaline precursor, which can then be brominated as described in the classical routes.

Data Tables

Table 1: Summary of Synthetic Methodologies for this compound and its Precursors

| Step | Methodology | Key Reagents/Conditions | Advantages/Notes | References |

|---|---|---|---|---|

| Ring Formation | Classical Condensation | 4-methyl-1,2-phenylenediamine, 1,2-dicarbonyl compound, acid catalyst | Well-established, versatile | nih.gov, chim.it |

| Ring Formation | Use of Surrogates | o-phenylenediamine, α-haloketone | Expands substrate scope | chim.it, nih.gov |

| Ring Formation | Green Chemistry Approach | Use of water/ethanol as solvent, recyclable catalysts (e.g., nanozeolites) | Environmentally friendly, catalyst reusability | chim.it, researchgate.net, nih.gov |

| Bromomethylation | Wohl-Ziegler Reaction | 6-methylquinoxaline, N-Bromosuccinimide (NBS), radical initiator (AIBN/BPO), non-polar solvent | High selectivity for the benzylic position | organic-chemistry.org, researchgate.net |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinoxaline |

| o-Phenylenediamine |

| 4-methyl-1,2-phenylenediamine |

| N-Bromosuccinimide (NBS) |

| Benzoyl peroxide (BPO) |

| Azobisisobutyronitrile (AIBN) |

| Carbon tetrachloride (CCl₄) |

| Hydrogen bromide (HBr) |

| Graphene oxide |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. udayton.edubenthamscience.com This approach has been successfully applied to the synthesis of various quinoxaline derivatives. udayton.edubenthamscience.com While direct microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the synthesis of related quinoxaline structures under microwave irradiation provides a strong basis for its feasibility.

For instance, the synthesis of quinoxaline derivatives has been achieved by the condensation of diamines and dicarbonyls under microwave heating in solvent-free media, resulting in excellent yields (80-90%) within a very short reaction time of 3.5 minutes. udayton.edu Another study reports the microwave-assisted synthesis of 6-aminoquinoxalines from 6-fluoroquinoxalines, achieving moderate to excellent yields in 5-60 minutes, a significant improvement over standard heating methods that required prolonged reaction times and often resulted in complex mixtures. semanticscholar.org

A plausible microwave-assisted route to this compound would involve the radical bromination of 6-methylquinoxaline. The use of N-bromosuccinimide (NBS) as a brominating agent, often with a radical initiator like 2,2'-azobisisobutyronitrile (AIBN), is a standard method for benzylic bromination. koreascience.kr Microwave irradiation can enhance the efficiency of this radical reaction.

Table 1: Examples of Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Diamine and Dicarbonyl | Quinoxaline derivative | Microwave irradiation, solvent-free | 80-90 | udayton.edu |

| 6-Fluoroquinoxaline and Amines | 6-Aminoquinoxaline (B194958) | Microwave irradiation, DMSO, 200°C, 30 min | Moderate to excellent | semanticscholar.org |

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and waste reduction by combining multiple reaction steps in a single vessel without the isolation of intermediates. Several one-pot methods have been developed for the synthesis of the quinoxaline scaffold. nih.govscielo.org.za

A common one-pot approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. scielo.org.za For the synthesis of this compound, a hypothetical one-pot strategy could involve the reaction of 4-bromo-1,2-phenylenediamine with a suitable three-carbon building block that can be subsequently functionalized. However, a more direct approach would be the one-pot synthesis from a precursor that already contains the bromomethyl group or a group that can be easily converted to it.

For example, a one-pot synthesis of quinoxaline derivatives has been demonstrated from the reaction of substituted alkenes and o-phenylenediamines promoted by N-bromosuccinimide (NBS) in aqueous media. nih.gov This reaction proceeds via the initial bromination of the alkene to form a phenacyl bromide intermediate, which then condenses with the diamine. nih.gov

Table 2: Examples of One-Pot Synthesis of Quinoxaline Derivatives

| Reactants | Catalyst/Reagent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Substituted Alkenes, o-Phenylenediamines | NBS | Water/1,4-Dioxane | Quinoxaline derivatives | 23-83 | nih.gov |

| bis-aryl α-hydroxyketones, o-arenediamines | KMnO4/CuSO4 | Ethanol | Quinoxaline derivatives | High | scielo.org.za |

Solvent-Free and Aqueous Medium Reactions

The development of solvent-free and aqueous medium reactions is a key aspect of green chemistry, aiming to reduce the environmental impact of chemical synthesis. The synthesis of quinoxaline derivatives has been successfully achieved under these environmentally benign conditions.

Solvent-free synthesis of quinoxalines has been reported using sulfated polyborate as a recyclable catalyst, leading to high yields in short reaction times. rsc.org This method involves the reaction of o-phenylenediamines with 1,2-diketones or α-hydroxy ketones. rsc.org Microwave-assisted solvent-free synthesis of quinoxalines has also been demonstrated to be highly efficient. udayton.edu

Reactions in aqueous media provide an attractive alternative to the use of volatile organic solvents. The synthesis of quinoxalines has been efficiently catalyzed by cupric sulfate (B86663) pentahydrate (CuSO4·5H2O) in water. nih.gov Another approach utilizes a biodegradable ionic liquid, [C8dabco]Br, as a catalyst in an aqueous medium for the synthesis of quinoxaline derivatives, offering high yields and easy product isolation. nih.gov

Table 3: Examples of Solvent-Free and Aqueous Medium Synthesis of Quinoxaline Derivatives

| Reaction Type | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Solvent-Free | Sulfated polyborate | Thermal | Quinoxaline derivatives | High | rsc.org |

| Solvent-Free | None | Microwave irradiation | Quinoxaline derivatives | 80-90 | udayton.edu |

| Aqueous Medium | CuSO4·5H2O | Thermal | Quinoxaline derivatives | High | nih.gov |

Catalytic Systems in Synthesis

The use of catalysts is central to modern organic synthesis, enabling efficient and selective transformations. The synthesis of this compound and its derivatives can be facilitated by various catalytic systems, including metal-catalyzed methods, organocatalysis, and biocatalysis.

Metal-Catalyzed Methods

Transition metal catalysts have been extensively used in the synthesis of quinoxaline derivatives. benthamscience.com These catalysts can promote various reaction types, including condensation, oxidation, and cross-coupling reactions.

For the synthesis of the quinoxaline core, various metal catalysts such as those based on nickel, copper, and ruthenium have been employed. koreascience.krmdpi.com For instance, a nickel-catalyzed synthesis of quinoxalines from 1,2-diamines and 2-nitroanilines has been reported. koreascience.kr Copper-catalyzed methods are also prevalent, with CuSO4·5H2O being an effective catalyst for the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds in water. nih.gov

Regarding the introduction of the bromomethyl group, metal-catalyzed benzylic bromination of methylarenes is a known transformation. While specific examples for 6-methylquinoxaline are not abundant in the literature, copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides with alkyl bromides has been demonstrated, showcasing the potential of metal catalysis in the regioselective halogenation of related heterocyclic systems. scielo.org.za Ruthenium-catalyzed meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives also highlights the advancements in site-selective functionalization. mdpi.com

Table 4: Examples of Metal-Catalyzed Synthesis of Quinoxaline and Related Derivatives

| Reaction Type | Catalyst | Substrates | Product | Reference |

|---|---|---|---|---|

| Quinoxaline Synthesis | NiBr2/1,10-phenanthroline | 1,2-diamines/2-nitroanilines | Quinoxaline derivatives | koreascience.kr |

| Quinoxaline Synthesis | CuSO4·5H2O | o-phenylenediamines, 1,2-dicarbonyls | Quinoxaline derivatives | nih.gov |

| C-H Bromination | [{Ru(p-cymene)Cl2}2] | 2-phenylpyridine derivatives | meta-brominated products | mdpi.com |

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric catalysis, offering a metal-free alternative for various transformations. In the context of quinoxaline synthesis, organocatalysts have been effectively used to promote the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds.

For example, nitrilotris(methylenephosphonic acid) has been used as an efficient organocatalyst for the synthesis of quinoxalines, providing high yields in short reaction times. nih.govresearchgate.net Rose Bengal, an organic dye, has been employed as an organo-photoredox catalyst for the synthesis of quinoxalines under visible light irradiation. nih.gov While direct organocatalytic methods for the benzylic bromination of 6-methylquinoxaline are not well-documented, the field of organocatalytic C-H functionalization is rapidly expanding and could offer future routes. benthamscience.com For instance, organocatalytic electrophilic halogenation of aminonaphthoquinones with NBS has been achieved with high enantioselectivity using a biaryl catalyst. beilstein-journals.org

Biocatalysis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. However, the application of biocatalysis to the synthesis of this compound is not well-established in the scientific literature.

Research in biocatalytic halogenation has primarily focused on the use of halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, for the halogenation of aromatic compounds. nih.govnih.govmdpi.com These enzymes can catalyze the chlorination and bromination of electron-rich aromatic substrates with high regioselectivity. researchgate.net For example, flavin-dependent halogenases have been engineered to halogenate a range of non-native aryl substrates. researchgate.net

While there are no direct reports on the biocatalytic synthesis of this compound, the biotransformation of the parent quinoxaline molecule by Streptomyces badius has been studied, leading to the formation of 3,4-dihydro-2(1H)-quinoxalinone and 2(1H)-quinoxalinone. nih.gov This indicates that microorganisms can metabolize the quinoxaline core, opening a possibility for future engineered biocatalytic pathways. Furthermore, the enzymatic bromination of terminal alkynes and tryptophan residues has been demonstrated, showcasing the potential of enzymes for specific halogenation reactions. nih.govescholarship.org The development of a biocatalyst for the specific benzylic bromination of 6-methylquinoxaline would be a significant advancement in the green synthesis of this compound.

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Methylquinoxaline |

| 4-Bromo-1,2-phenylenediamine |

| N-bromosuccinimide (NBS) |

| 2,2'-azobisisobutyronitrile (AIBN) |

| 6-Fluoroquinoxaline |

| 6-Aminoquinoxaline |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Sulfated polyborate |

| Cupric sulfate pentahydrate (CuSO4·5H2O) |

| [C8dabco]Br |

| Nickel bromide (NiBr2) |

| 1,10-phenanthroline |

| Ruthenium(IV) chloride (as dimer) |

| 2-Phenylpyridine |

| Copper(II) acetate (B1210297) monohydrate (Cu(OAc)2·H2O) |

| 8-Aminoquinoline |

| Nitrilotris(methylenephosphonic acid) |

| Rose Bengal |

| 3,4-Dihydro-2(1H)-quinoxalinone |

| 2(1H)-quinoxalinone |

| 6-bromo-2,3-dichloroquinoxaline |

| 6-amino-5-bromoquinoxaline |

| 2,3-bis(bromomethyl)quinoxaline (B1328767) |

Supramolecular Catalysis (e.g., β-Cyclodextrin)

Supramolecular catalysis represents an environmentally conscious approach to chemical synthesis, utilizing catalysts like β-cyclodextrin (β-CD) to facilitate reactions under mild conditions. mdpi.comnih.gov Cyclodextrins are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate guest molecules in aqueous solutions. benthamdirect.comingentaconnect.com This encapsulation mimics enzymatic catalytic reactions, promoting a wide range of chemical transformations in benign, mild conditions. mdpi.comresearchgate.net

The use of β-CD as a supramolecular catalyst has been effectively demonstrated for the synthesis of various quinoxaline derivatives. mdpi.combenthamdirect.com This green methodology often employs water as a solvent at room temperature, offering a simpler, less toxic, and eco-friendly alternative to conventional methods. mdpi.comnih.gov For instance, an efficient method for synthesizing indeno[1,2-b]quinoxaline derivatives involves the reaction of o-phenylenediamine (OPD) and 2-indanone (B58226) derivatives catalyzed by β-CD in water. mdpi.comnih.gov The catalyst's ability to be recovered and reused without significant loss of activity further enhances its appeal in sustainable chemistry. mdpi.com The catalytic performance of β-CD is attributed to the formation of host-guest inclusion complexes, which brings the reactants into close proximity and facilitates the desired chemical transformation. researchgate.net

| Catalyst | Reactants | Solvent | Temperature | Key Advantages |

| β-Cyclodextrin (β-CD) | o-phenylenediamine (OPD), 2-indanone derivatives | Water | Room Temp. | High yield, low-cost, biomimetic, reusable catalyst, environmentally friendly. mdpi.comnih.gov |

| β-Cyclodextrin (β-CD) | o-phenylenediamine (OPD), phenacyl bromides | Water | Not specified | Green synthesis in aqueous medium. mdpi.com |

Synthesis of Specific this compound Isomers and Analogues

2,3-Bis(bromomethyl)quinoxaline Derivatives

The synthesis of 2,3-bis(bromomethyl)quinoxaline and its derivatives is commonly achieved through the condensation reaction of corresponding o-phenylenediamine derivatives with 1,4-dibromo-2,3-butanedione. sapub.org This method allows for the introduction of various substituents onto the benzene ring of the quinoxaline core.

Research has been conducted on the synthesis of a series of 2,3-bis(bromomethyl)quinoxaline derivatives bearing different substituents at the 6- and/or 7-positions. nih.govresearchgate.net These modifications are introduced to explore the structure-activity relationships of these compounds. For example, derivatives with electron-withdrawing groups such as trifluoromethyl or fluoro groups, as well as electron-donating groups, have been successfully prepared. nih.govresearchgate.net

Furthermore, the bromine atoms of the bis(bromomethyl) groups can be substituted with other halogens. The 2,3-bis(fluoromethyl)quinoxalines have been synthesized from their corresponding bromomethyl precursors by reaction with potassium fluoride (B91410) in the presence of 18-crown-6. jst.go.jp Similarly, the Finkelstein reaction can be employed to synthesize 2,3-bis(iodomethyl)quinoxalines from the bromo-derivatives. jst.go.jp

| Derivative ID | Substituent Group | Position |

|---|---|---|

| 1c | Fluoro | 6 |

| 1g | Trifluoromethyl | 6 |

| 1k | Ethyl Ester | Not Specified |

6-(Bromomethyl)-2,3-dimethoxyquinoxaline

The compound 6-(bromomethyl)-2,3-dimethoxyquinoxaline serves as a key intermediate in the synthesis of more complex quinoxaline derivatives. nih.gov Its preparation involves the initial synthesis of a 6-methyl-2,3-dimethoxyquinoxaline precursor, which is then subjected to bromination. The bromination of the methyl group, which is activated by the aromatic quinoxaline ring, typically proceeds via a radical mechanism using a reagent such as N-bromosuccinimide (NBS) with a radical initiator.

In subsequent reactions, 6-(bromomethyl)-2,3-dimethoxyquinoxaline is utilized as a building block. For example, it can be reacted with various nucleophiles, such as benzenethiol (B1682325) derivatives or pyridine-2-thiol (B7724439), in the presence of a base like cesium carbonate (Cs2CO3) in a solvent like dimethylformamide (DMF), to yield 6-[(het)arylthiomethyl]quinoxalines. nih.gov

2-(Bromomethyl)-3-methylquinoxaline (B3191271)

The synthesis of 2-(bromomethyl)-3-methylquinoxaline can be achieved through the selective bromination of 2,3-dimethylquinoxaline (B146804). This reaction targets one of the two methyl groups. The process typically involves the use of a brominating agent suitable for benzylic positions, such as N-Bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide or under photochemical conditions (irradiation). chemicalbook.com The solvent of choice is often a non-polar one, like dichloromethane, to facilitate the radical reaction pathway. chemicalbook.com This chemoselective reaction favors the monobromination of one methyl group over the other, yielding the desired 2-(bromomethyl)-3-methylquinoxaline.

Quinoxaline N-Oxides and Bis(bromomethyl)quinoxaline N-Oxides

The synthesis of quinoxaline N-oxides and their bis(bromomethyl) analogues involves the oxidation of the nitrogen atoms in the pyrazine ring.

General Synthesis of Quinoxaline N-Oxides: Direct oxidation of a quinoxaline core can produce quinoxaline N-oxides. Various oxidizing agents have been employed for this purpose, including hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA), and potassium persulfate (K2S2O8). thieme-connect.com A particularly efficient method involves the use of a complex of hypofluorous acid with acetonitrile (B52724) (HOF·CH3CN), which can convert quinoxaline to quinoxaline N,N'-dioxide in high yields and short reaction times. acs.org Another approach is the Beirut reaction, which involves the heterocyclization of benzofuroxans with enols or enamines, and stands as a significant preparative method for quinoxaline 1,4-dioxides. nih.gov

Synthesis of Bis(bromomethyl)quinoxaline N-Oxides: A specific and crucial pathway to obtain biologically active N-oxide derivatives is the direct bromination of a pre-formed N-oxidized quinoxaline precursor. For example, the synthesis of 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide is achieved through the bromination of 2,3-dimethylquinoxaline 1,4-dioxide. nih.gov This transformation of the alkyl groups in the N-oxidized quinoxaline core is a key strategy for producing a range of derivatives. nih.gov Additionally, the synthesis and characterization of a series of 2,3-bis(bromomethyl)quinoxaline 1-N-oxides with various substituents at the C6 or C7 position have been reported, highlighting the interest in these specific mono-N-oxide structures. nih.gov

| Starting Material | Reagent/Method | Product | Reference |

|---|---|---|---|

| Quinoxaline | HOF·CH3CN | Quinoxaline N,N'-dioxide | acs.org |

| Benzofuroxan (B160326) and Enamines | Beirut Reaction | Quinoxaline 1,4-dioxides | nih.gov |

| 2,3-Dimethylquinoxaline 1,4-dioxide | Bromination | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | nih.gov |

| Substituted 2,3-bis(bromomethyl)quinoxalines | Oxidation | Substituted 2,3-bis(bromomethyl)quinoxaline 1-N-oxides | nih.gov |

Reactivity and Mechanistic Studies of 6 Bromomethyl Quinoxaline

Nucleophilic Substitution Reactions

The primary mode of reactivity for 6-(bromomethyl)quinoxaline is the nucleophilic substitution of the bromide ion. The carbon atom of the bromomethyl group is electrophilic and readily attacked by a wide range of nucleophiles. This allows for the introduction of various functional groups and the construction of larger molecular architectures. aaronchem.comevitachem.com

This compound and its derivatives readily undergo nucleophilic substitution with primary and secondary amines to yield the corresponding aminomethylquinoxalines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. The choice of solvent and reaction conditions can influence the reaction rate and yield. For instance, the reaction of 2,3-bis(bromomethyl)quinoxaline (B1328767) N-oxides with diethylamine (B46881) has been studied to understand the influence of substituents on the quinoxaline (B1680401) ring and the N-oxide group on the initial nucleophilic substitution. nih.gov While specific studies on this compound are part of broader research, the general reactivity pattern follows the established principles of nucleophilic substitution at a benzylic position. The resulting amino-functionalized quinoxalines are valuable intermediates in the synthesis of biologically active compounds. researchgate.netmdpi.com

A study on the reaction of 6-fluoroquinoxalines with various amines demonstrated that such nucleophilic substitutions are a viable method for creating libraries of 6-aminoquinoxalines. mdpi.com Although the leaving group is fluoride (B91410) in this case, the principle of amine nucleophilic attack on the quinoxaline C-6 position is well-established. mdpi.com

Table 1: Examples of Nucleophilic Substitution of Haloquinoxalines with Amines

| Quinoxaline Substrate | Amine | Product | Reference |

| 2,3-Difuryl-6-fluoroquinoxaline | Pyrrolidine | 6-(1-Pyrrolidinyl)-2,3-difurylquinoxaline | mdpi.com |

| 2,3-Dimethyl-6-fluoroquinoxaline | Piperidine | 6-(1-Piperidinyl)-2,3-dimethylquinoxaline | mdpi.com |

| 2,3-bis(bromomethyl)quinoxaline 1-N-oxide | Diethylamine | 2,3-bis(diethylaminomethyl)quinoxaline 1-N-oxide | nih.gov |

The reaction of this compound with sulfur-based nucleophiles provides a straightforward route to a variety of sulfur-containing quinoxaline derivatives. Thiolates, generated from thiols and a base, are excellent nucleophiles that readily displace the bromide to form thioethers.

For example, 6-(bromomethyl)-2,3-dimethoxyquinoxaline has been reacted with benzenethiol (B1682325) derivatives and pyridine-2-thiol (B7724439) in the presence of cesium carbonate in dry DMF to produce 6-[(het)arylthiomethyl]quinoxalines. mdpi.com These compounds have been investigated for their potential antiviral activities. mdpi.com Similarly, 2,3-bis(bromomethyl)quinoxaline has been used as a linker to couple with indolo-triazolo-pyridazinethiones, where the sulfur atom of the thione acts as the nucleophile, resulting in complex heterocyclic systems. nih.govresearchgate.netsemanticscholar.org The alkylation in these cases occurs on the sulfur atom rather than a nitrogen atom within the heterocyclic core. nih.govsemanticscholar.org

The general scheme for this reaction involves the deprotonation of a thiol (R-SH) by a base to form a thiolate anion (R-S⁻), which then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-sulfur bond.

Table 2: Synthesis of Sulfur-Containing Quinoxaline Derivatives

| Quinoxaline Reactant | Sulfur Nucleophile | Reaction Conditions | Product | Reference |

| 6-(Bromomethyl)-2,3-dimethoxyquinoxaline | Benzenethiol derivatives or Pyridine-2-thiol | Cs₂CO₃, DMF, 70°C | 6-[(Het)arylthiomethyl]quinoxalines | mdpi.com |

| 2,3-Bis(bromomethyl)quinoxaline | Indolo-triazolo-pyridazinethiones | K₂CO₃, Acetone (B3395972) | 2,3-Bis((indolo-triazolo-pyridazinylsulfanyl)methyl)quinoxalines | nih.govresearchgate.net |

| Bromomethyl-quinoxaline derivatives | Sodium salts of 4-aminobenzenethiosulfonic acids | THF, room temperature | S-(Quinoxalinylmethyl) 4-aminobenzenethiosulfonates | ktu.lt |

While intermolecular reactions are more common, the reactive bromomethyl group can also participate in intramolecular cyclization reactions, provided a suitable nucleophile is present within the same molecule. These reactions are powerful tools for the construction of fused heterocyclic systems containing the quinoxaline moiety.

For instance, although not originating from this compound itself, related quinoxaline derivatives demonstrate this reactivity. Acyl(quinoxalin-2-yl)ketenes, generated thermally, can undergo intramolecular cyclization to form furoquinoxalines. nih.gov This type of cyclization highlights the potential for the quinoxaline system to participate in ring-forming reactions. More directly, the condensation of 1-(2-bromoethyl)-indole-2,3-dione with 1,2-diaminobenzene forms a 6-bromoethyl-6H-indolo-[2,3-b]quinoxaline, which can subsequently undergo intramolecular cyclization. mdpi.com

Wittig Reactions for Functionalization

The bromomethyl group of this compound is a precursor for the generation of phosphonium (B103445) ylides, which are key reagents in the Wittig reaction. masterorganicchemistry.com This reaction provides an efficient method for converting aldehydes and ketones into alkenes, thus enabling carbon-carbon bond formation and the extension of conjugated systems.

The synthesis of the required phosphonium salt involves the reaction of this compound with triphenylphosphine (B44618) (PPh₃). wisdomlib.orgsymbiosisonlinepublishing.com The resulting (quinoxalin-6-ylmethyl)triphenylphosphonium bromide is then treated with a strong base, such as sodium methoxide (B1231860) or n-butyllithium, to generate the corresponding phosphonium ylide. masterorganicchemistry.comwisdomlib.org This ylide can then be reacted in situ with an aldehyde or ketone to produce a vinyl-substituted quinoxaline. wisdomlib.orgsymbiosisonlinepublishing.com This strategy has been employed to synthesize novel quinoxaline-based oligomers and compounds with specific photoluminescent properties. wisdomlib.orgsymbiosisonlinepublishing.comresearchgate.net

Reaction Scheme: Wittig Reaction with this compound

Phosphonium Salt Formation: Quinoxaline-6-CH₂Br + PPh₃ → [Quinoxaline-6-CH₂PPh₃]⁺Br⁻

Ylide Generation: [Quinoxaline-6-CH₂PPh₃]⁺Br⁻ + Base → Quinoxaline-6-CH=PPh₃

Wittig Reaction: Quinoxaline-6-CH=PPh₃ + R-CHO → Quinoxaline-6-CH=CH-R + Ph₃PO

This methodology has been successfully used to prepare vinyl benzaldehyde (B42025) capped quinoxaline derivatives, which exhibit interesting photophysical properties. wisdomlib.orgsymbiosisonlinepublishing.com

Esterification Reactions

While this compound itself does not undergo direct esterification, its derivatives can be involved in such reactions. For example, if the quinoxaline ring is substituted with a carboxylic acid group, this group can be esterified. A relevant example is the esterification of 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of sulfuric acid to yield the corresponding methyl or ethyl ester. sapub.org

Alternatively, the bromomethyl group can be converted into an ester functionality via nucleophilic substitution with a carboxylate anion. For instance, the reaction of 3-bromomethyl-2-ethoxycarbonyl-6,7-difluoroquinoxaline 1,4-dioxide with acetate (B1210297) (CH₃COO⁻) leads to the formation of the corresponding acetoxymethyl derivative, which is an ester. sbq.org.brgoogle.com

Other Functional Group Transformations

The versatility of the bromomethyl group allows for its conversion into a range of other functional groups, significantly broadening the synthetic utility of this compound. aaronchem.com

One important transformation is the oxidation of the bromomethyl group to an aldehyde or a carboxylic acid. For instance, this compound can be oxidized to quinoxaline-6-carboxylic acid. google.com This transformation is typically achieved using oxidizing agents in an alkaline medium. The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives. google.com

Furthermore, the bromine atom can be replaced by other halogens or functional groups through various substitution reactions, expanding the range of accessible derivatives for applications in materials science and medicinal chemistry. aaronchem.com

Regioselectivity in Reactions

One notable study explored the alkylation of S-substituted 1,2,4-triazoles with di(bromomethyl)quinoxaline. researchgate.netnih.gov The reaction of 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole with di(bromomethyl)quinoxaline in the presence of potassium carbonate in acetone yielded two distinct bis(triazolyl-methyl)quinoxaline isomers. researchgate.netnih.gov These were characterized as the N¹-CH₂-N¹ and N²-CH₂-N² linked products, highlighting the competitive nature of the N1 and N2 positions of the triazole ring in nucleophilic attack. researchgate.netnih.gov Theoretical studies using AM1 calculations were employed to rationalize the observed regioselectivity. researchgate.netnih.gov Generally, in the alkylation of S-protected 1,2,4-triazoles, the N² alkylated isomers are formed preferentially. researchgate.netnih.gov

The electronic properties of substituents on the quinoxaline ring can significantly influence the regioselectivity of its reactions. For instance, in the Beirut reaction, which is used to synthesize quinoxaline 1,4-dioxides, the reaction between monosubstituted benzofuroxans and various CH-acids can lead to a mixture of 6- and 7-substituted isomers. nih.govresearchgate.net The ratio of these regioisomers is heavily dependent on the electronic nature of the substituent on the benzofuroxan (B160326) precursor. nih.govresearchgate.net Specifically, electron-withdrawing groups on the benzofuroxan favor the formation of the 6-substituted quinoxaline 1,4-dioxide isomer. nih.govresearchgate.net This observation is supported by a good correlation with the Hammett constant, indicating that as the electron-withdrawing character of the substituent increases, so does the yield of the 6-isomer. nih.govresearchgate.net In some cases, with strong electron-withdrawing groups like CO₂Me and CF₃, the 6-substituted products become the major products of the reaction. nih.govresearchgate.net The structures of these isomers have been unequivocally confirmed using NMR spectroscopy and X-ray analysis. nih.govresearchgate.net

Furthermore, the position of substituents on the quinoxaline ring can direct the outcome of nucleophilic substitution reactions. In 6,7-dihalogenated quinoxaline 1,4-dioxides, the reaction with diamines proceeds regioselectively to yield 6-amino-substituted products. nih.gov This regioselectivity is attributed to the electron-withdrawing effect of the cyano group at the 2-position of the quinoxaline heterocycle, which makes the C6 position more susceptible to nucleophilic attack. nih.gov

The quaternization of quinoxalines, an electrophilic substitution reaction, also exhibits regioselectivity. Generally, quinoxalines are quaternized at the N4 ring nitrogen. thieme-connect.de However, the presence of electron-donating substituents in the benzenoid ring can facilitate electrophilic substitution at other positions, and the reaction site can be influenced by the reaction conditions. thieme-connect.de

Table 1: Regioselectivity in the Alkylation of 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole with Di(bromomethyl)quinoxaline

| Reactants | Reagents and Conditions | Products | Regioselectivity | Reference |

| 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole and di(bromomethyl)quinoxaline | Potassium carbonate, acetone | N¹-CH₂-N¹ and N²-CH₂-N² bis(triazolyl-methyl)quinoxaline isomers | Preferential formation of the N² alkylated isomer | researchgate.netnih.gov |

Table 2: Regioselectivity in the Beirut Reaction for the Synthesis of Quinoxaline 1,4-Dioxides

| Reactants | Substituent on Benzofuroxan | Products | Regioselectivity | Reference |

| Monosubstituted benzofuroxans and benzoylacetonitrile | Electron-donating groups | Primarily 7-substituted quinoxaline 1,4-dioxides | Favors 7-isomer | nih.govresearchgate.net |

| Monosubstituted benzofuroxans and benzoylacetonitrile | Electron-withdrawing groups (e.g., CO₂Me, CF₃) | Mixture of 6- and 7-substituted quinoxaline 1,4-dioxides | Increased yield of 6-isomer, can be the major product | nih.govresearchgate.net |

Spectroscopic Characterization and Structural Elucidation of 6 Bromomethyl Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton NMR is instrumental in identifying the characteristic signals of the protons within 6-(bromomethyl)quinoxaline. The most telling signal is that of the bromomethyl (-CH₂Br) group. This appears as a singlet in the spectrum, typically in the range of δ 4.5-4.7 ppm. vixra.org The downfield shift is attributed to the deshielding effect of the adjacent bromine atom. The aromatic protons of the quinoxaline (B1680401) ring system give rise to a series of multiplets in the downfield region, generally between δ 7.3 and 8.9 ppm, reflecting their varied electronic environments. vixra.orgchemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound and Related Structures

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| This compound | -CH₂Br | ~4.7 | s |

| Aromatic-H | 7.3 - 8.9 | m | |

| 6-Bromoquinoline | Aromatic-H | 7.326 - 8.866 | m |

Data sourced from multiple references. vixra.orgchemicalbook.com

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton. The carbon of the bromomethyl group is typically observed around δ 32-34 ppm. vixra.org The carbons of the quinoxaline ring resonate in the aromatic region, generally from δ 125 to 155 ppm. vixra.orgrsc.org The specific chemical shifts of these aromatic carbons are influenced by the position of the bromomethyl substituent and the nitrogen atoms within the heterocyclic ring.

Table 2: ¹³C NMR Spectral Data for Quinoxaline Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) |

| 6-(Bromomethyl)-2,3-diphenylquinoxaline | -CH₂Br | 32.04 |

| Aromatic/Quinoxaline Carbons | 125.07 - 154.13 | |

| 6-Bromo-2,3-bis[(E)-2-(naphthalen-2-yl)vinyl]quinoxaline | Aromatic/Quinoxaline Carbons | 122.3 - 149.8 |

Data sourced from multiple references. vixra.orgrsc.org

In reactions where this compound is converted to a phosphonium (B103445) salt, for instance, through reaction with triphenylphosphine (B44618), ³¹P NMR spectroscopy is an invaluable tool for characterizing the resulting phosphonium intermediate. vixra.orgresearchgate.net The formation of the phosphonium salt is confirmed by the appearance of a characteristic signal in the ³¹P NMR spectrum. These salts are important intermediates in various organic transformations, including the Wittig reaction. vixra.org

To definitively assign all proton and carbon signals, especially in more complex derivatives of this compound, two-dimensional (2D) NMR techniques are employed. sdsu.eduemerypharma.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinoxaline ring system. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) correlates directly bonded proton and carbon atoms (¹JCH), allowing for the unambiguous assignment of carbons bearing protons. youtube.comresearchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (²JCH, ³JCH), which is crucial for establishing the connectivity across the entire molecule, including the attachment of the bromomethyl group to the quinoxaline core and confirming the substitution pattern. emerypharma.comresearchgate.netcolumbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides diagnostic information about the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands are observed. The C-Br stretching vibration of the bromomethyl group typically appears in the fingerprint region, around 686 cm⁻¹. vixra.org The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoxaline ring system give rise to a series of bands in the 1500-1650 cm⁻¹ region. ekb.eg

Table 3: Key IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration | Approximate Frequency (cm⁻¹) |

| C-Br | Stretch | ~687 |

| Aromatic C=C, C=N | Stretch | 1500 - 1650 |

| Aromatic C-H | Stretch | >3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. lookchem.comlibretexts.org For this compound, the molecular ion peak [M]⁺ will show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). lookchem.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. rsc.orgresearchgate.net The fragmentation pattern observed in the mass spectrum can further confirm the structure, with common fragmentation pathways including the loss of the bromine radical (•Br) or the entire bromomethyl group (•CH₂Br). lookchem.com

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

| [M]⁺ | 221.98 | 223.98 |

| [M-Br]⁺ | 143.06 | 143.06 |

| [M-CH₂Br]⁺ | 129.05 | 129.05 |

Theoretical values based on isotopic masses. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic structure of conjugated systems such as the quinoxaline ring. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. For quinoxaline and its derivatives, two primary types of electronic transitions are typically observed: π-π* (pi to pi-star) and n-π* (n to pi-star) transitions.

The intense absorption bands, usually found in the shorter wavelength UV region, are attributed to π-π* transitions within the aromatic π-system of the fused benzene (B151609) and pyrazine (B50134) rings. A less intense band, appearing at a longer wavelength, is characteristic of the n-π* transition, which involves the promotion of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital.

While specific UV-Vis spectral data for this compound is not extensively detailed in the literature, data from closely related structures provide insight into the expected absorption profile. For instance, studies on substituted quinoxaline derivatives show characteristic absorptions for the quinoxaline core. The compound 6-methyl-2,3-diphenylquinoxaline (B3348229) exhibits a π-π* transition at approximately 248.50 nm and an n-π* transition around 347.50 nm. vixra.orgsymbiosisonlinepublishing.com Similarly, another derivative, 2,3-diphenylquinoxalin-6-vinyl benzaldehyde (B42025), shows a π-π* transition at 250 nm and an n-π* transition at 348 nm. vixra.org The bromomethyl group (—CH₂Br) itself is not a significant chromophore and is expected to have only a minor influence on the position of these absorption maxima, which are primarily dictated by the quinoxaline ring's conjugated system.

Table 1: Representative UV-Vis Absorption Data for Substituted Quinoxaline Derivatives

| Compound | λmax (π-π) | λmax (n-π) | Solvent |

| 6-methyl-2,3-diphenylquinoxaline | 248.50 nm | 347.50 nm | Not Specified |

| 2,3-diphenylquinoxalin-6-vinyl benzaldehyde | 250 nm | 348 nm | Ethanol (B145695) |

| A generic quinoxaline derivative | 239 nm | 321 nm | Not Specified |

| This table presents data from related compounds to illustrate the typical electronic transitions of the quinoxaline scaffold. vixra.orgsymbiosisonlinepublishing.comwisdomlib.org |

X-ray Diffraction for Solid-State Structure

While a complete crystal structure determination for this compound is not publicly documented, the technique has been successfully applied to numerous quinoxaline derivatives, including those with bromomethyl groups. researchgate.net For example, X-ray crystallography has been used to confirm the molecular structure of various 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives, providing unequivocal proof of their structure. researchgate.net

The data obtained from an X-ray diffraction experiment includes the unit cell dimensions (the lengths of the sides a, b, c and the angles α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal. For a novel quinoxaline-based isoxazole (B147169) compound, crystallographic analysis revealed a monoclinic crystal system with the space group P2₁/c and specific unit cell parameters. researchgate.net This level of detail is crucial for understanding the packing of molecules in the crystal lattice and identifying intermolecular interactions.

Table 2: Example of Single-Crystal X-ray Diffraction Data for a Quinoxaline Derivative

| Parameter | Value |

| Compound | Quinoxaline-Isoxazole Hybrid Compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.9437 |

| b (Å) | 16.3936 |

| c (Å) | 7.4913 |

| α (°) | 90 |

| β (°) | 94.178 |

| γ (°) | 90 |

| This table shows representative crystallographic data for a complex quinoxaline derivative, illustrating the type of structural information obtained from X-ray diffraction analysis. researchgate.net |

Biological and Pharmacological Research Applications of 6 Bromomethyl Quinoxaline Derivatives

Antimicrobial Activities

Derivatives of 6-(bromomethyl)quinoxaline have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antitubercular properties. These compounds have been synthesized and evaluated for their efficacy against a variety of pathogenic microorganisms.

Antibacterial Efficacy (Gram-positive and Gram-negative Bacteria)

Research has shown that derivatives of 2,3-bis(bromomethyl)quinoxaline (B1328767), which includes substitutions at the 6-position, exhibit notable antibacterial activity. The effectiveness of these compounds is influenced by the nature of the substituent at the 6-position. For instance, a study involving twelve derivatives of 2,3-bis(bromomethyl)quinoxaline found that nine of them displayed antibacterial properties. researchgate.netnih.gov

A derivative featuring a trifluoromethyl group at the 6-position demonstrated the most potent activity against Gram-positive bacteria. nih.govdoi.org Conversely, a derivative with an ethyl ester substitution at the same position was uniquely effective against Gram-negative bacteria. nih.govdoi.org The antibacterial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. doi.org Other studies on different quinoxaline (B1680401) derivatives have also reported significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govaber.ac.uknih.govresearchgate.netrsc.org

| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6-(Trifluoromethyl)-2,3-bis(bromomethyl)quinoxaline | Bacillus subtilis | 12.5 | doi.org |

| 6-(Trifluoromethyl)-2,3-bis(bromomethyl)quinoxaline | Staphylococcus aureus | 12.5 | doi.org |

| 6-Fluoro-2,3-bis(bromomethyl)quinoxaline | Bacillus subtilis | 25 | doi.org |

| 6-Fluoro-2,3-bis(bromomethyl)quinoxaline | Staphylococcus aureus | 25 | doi.org |

| 6-Chloro-2,3-bis(bromomethyl)quinoxaline | Bacillus subtilis | 25 | doi.org |

| 6-Chloro-2,3-bis(bromomethyl)quinoxaline | Staphylococcus aureus | 50 | doi.org |

| 6-Bromo-2,3-bis(bromomethyl)quinoxaline | Bacillus subtilis | 50 | doi.org |

| 6-Bromo-2,3-bis(bromomethyl)quinoxaline | Staphylococcus aureus | 50 | doi.org |

| 6-(Ethyl ester)-2,3-bis(bromomethyl)quinoxaline | Escherichia coli | 50 | doi.org |

| 6-(Ethyl ester)-2,3-bis(bromomethyl)quinoxaline | Pseudomonas aeruginosa | 100 | doi.org |

Antifungal Properties

The antifungal potential of this compound derivatives has also been a subject of investigation. In the same study of 2,3-bis(bromomethyl)quinoxaline derivatives, a compound with a fluoro-group at the 6-position was found to possess the broadest spectrum of antifungal activity. nih.govdoi.org The presence of strong electron-withdrawing groups, such as cyano, trifluoromethyl, and nitro groups, at the 6-position also contributed to a wider antifungal spectrum. doi.org The antifungal efficacy is typically assessed by the MIC, similar to antibacterial testing. doi.org Other research has also explored the antifungal properties of various quinoxaline derivatives against different fungal pathogens. researchgate.netrsc.org

| Compound Derivative | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6-Fluoro-2,3-bis(bromomethyl)quinoxaline | Aspergillus niger | 25 | doi.org |

| 6-Fluoro-2,3-bis(bromomethyl)quinoxaline | Penicillium citrinum | 12.5 | doi.org |

| 6-Fluoro-2,3-bis(bromomethyl)quinoxaline | Rhizopus oryzae | 12.5 | doi.org |

| 6-Fluoro-2,3-bis(bromomethyl)quinoxaline | Candida albicans | 25 | doi.org |

| 6-Cyano-2,3-bis(bromomethyl)quinoxaline | Aspergillus niger | 12.5 | doi.org |

| 6-Cyano-2,3-bis(bromomethyl)quinoxaline | Penicillium citrinum | 12.5 | doi.org |

| 6-Cyano-2,3-bis(bromomethyl)quinoxaline | Rhizopus oryzae | 25 | doi.org |

| 6-Cyano-2,3-bis(bromomethyl)quinoxaline | Candida albicans | 25 | doi.org |

Antitubercular Activity

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. nih.gov Various studies have demonstrated the in vitro activity of quinoxaline derivatives against Mycobacterium tuberculosis. nih.govresearchgate.net For instance, quinoxaline-1,4-di-N-oxide derivatives have shown potent antitubercular activity, with some compounds exhibiting MIC values comparable to or better than the first-line drug isoniazid. mdpi.comrsc.org The presence of an electron-withdrawing group at the C6 position of the quinoxaline moiety has been noted to be important for antimycobacterial activity. nih.gov

| Compound Derivative Class | Bacterial Strain | MIC Range (μg/mL) | Reference |

|---|---|---|---|

| Quinoxaline-1,4-di-N-oxide derivatives | Mycobacterium tuberculosis H37Rv | 0.10 - >100 | mdpi.com |

| Quinoxalinyl chalcones | Mycobacterium tuberculosis | 3.13 - 12.5 | nih.gov |

| Quinoxaline alkynyl series | Mycobacterium tuberculosis | <3 - >20 (in μM) | nih.gov |

| Quinolone-quinoxaline hybrids | Mycobacterium tuberculosis | 15.00 - >200 (in μM) | eurekaselect.com |

Antiviral Activities

In addition to their antimicrobial effects, derivatives of this compound have been investigated for their antiviral properties, with notable activity against specific enteroviruses.

Activity against Coxsackievirus B5

Coxsackievirus B5 (CVB5) is an enterovirus that can cause a range of illnesses, and there is currently no approved antiviral treatment. nih.gov Research into new inhibitors has identified certain quinoxaline derivatives as highly potent and selective against CVB5. nih.govnih.gov A study that synthesized and evaluated fourteen new quinoxaline derivatives found that three compounds, including ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate, exhibited remarkable activity against CVB5, with 50% effective concentration (EC50) values in the sub-micromolar range (0.06-0.3 µM). nih.govnih.gov

| Compound Derivative | Virus | EC50 (μM) | Reference |

|---|---|---|---|

| 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid | Coxsackievirus B5 | 0.06 | nih.gov |

| Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate | Coxsackievirus B5 | 0.09 | nih.gov |

| Ethyl 6-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)nicotinate | Coxsackievirus B5 | 0.3 | nih.gov |

Antiviral Mechanisms

Investigations into the mode of action of these potent quinoxaline derivatives against Coxsackievirus B5 have revealed that they likely interfere with the early stages of the viral replication cycle. researchgate.netnih.gov Experimental and in silico modeling studies suggest that these compounds inhibit the virus by targeting events such as attachment to the host cell, entry into the cell, or the uncoating of the viral genome. nih.govmdpi.com The proposed mechanism involves the insertion of the quinoxaline derivative into a hydrophobic pocket on the VP1 capsid protein. nih.govmdpi.com This interaction is believed to prevent the conformational changes in the viral capsid that are necessary for successful infection of the host cell. mdpi.com This mechanism of action, targeting a viral protein, highlights the potential for developing specific and effective antiviral therapies based on the quinoxaline scaffold. nih.gov

Anticancer and Antitumor Research

Derivatives of this compound have emerged as a significant area of interest in oncology research due to their potential as anticancer and antitumor agents. mdpi.comekb.eg Scientific investigations have explored their cytotoxic effects against various cancer cell lines, their ability to induce programmed cell death (apoptosis), and their mechanisms of action, including the modulation of key cellular pathways and inhibition of tubulin polymerization. mdpi.comekb.egnih.gov Furthermore, studies into the structure-activity relationships of these compounds are providing valuable insights for the design of more potent and selective anticancer drugs. ekb.eg

Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, A549)

Numerous studies have demonstrated the cytotoxic potential of this compound derivatives against a range of human cancer cell lines. For instance, novel quinoxaline derivatives have shown potent antiproliferative activity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells. nih.govnih.gov

In one study, a series of new quinoxaline derivatives were synthesized and evaluated for their in vitro cytotoxic activity against the MCF-7 cell line. The results indicated that some of these compounds exhibited significant anticancer activity. researchgate.net Another study focused on the effects of 3-(quinoxaline-3-yl) prop-2-ynyl quinoxaline derivatives on A549 lung cancer cells. Two of the tested derivatives, 3-(quinoxaline-3-yl) prop-2-ynyl methanosulphate (LA-39B) and 3-(quinoxaline-3-yl) prop-2-yn-1-ol (LA-55), displayed a dose-dependent inhibition of cell viability. nih.gov The cytotoxicity of these compounds was also observed in HeLa cervical cancer and MCF-7 breast cancer cells, with a more pronounced effect in the A549 cell line. nih.gov

The following table summarizes the cytotoxic activity of selected quinoxaline derivatives on different cancer cell lines:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline derivative 12 | Human cancer cell lines | 0.19-0.51 | nih.gov |

| Compound IV | Prostate cancer cells (PC-3) | 2.11 | nih.gov |

| Compound III | Prostate cancer cells (PC-3) | 4.11 | nih.gov |

| 3-(quinoxaline-3-yl) prop-2-ynyl methanosulphate (LA-39B) | A549 | Dose-dependent inhibition | nih.gov |

| 3-(quinoxaline-3-yl) prop-2-yn-1-ol (LA-55) | A549 | Dose-dependent inhibition | nih.gov |

Induction of Apoptosis

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. ekb.eg The ability to trigger this process in cancer cells is a hallmark of many effective chemotherapeutic agents.

Research has shown that certain quinoxaline-based compounds can induce apoptosis in various cancer cell lines. For example, a newly synthesized quinoxaline-containing peptide, RZ2, was found to cause cells to undergo apoptosis. rsc.org In another study, two quinoxaline derivatives, LA-39B and LA-55, were shown to induce apoptotic cell death in A549 lung cancer cells. nih.gov This was confirmed through Acridine Orange/Ethidium Bromide (AO/EB) and Annexin V-FITC/Dead Cell assays. nih.gov

Furthermore, a quinoxaline-based derivative, referred to as compound IV, was investigated for its apoptotic effects on prostate cancer (PC-3) cells. The study found that this compound arrested the cell cycle at the S phase and caused apoptosis in PC-3 cells, as demonstrated by cell cycle analysis, Annexin V-FITC/PI double staining-based flow cytometry, and DNA fragmentation assays. nih.gov

Modulation of Cellular Pathways (e.g., Mitochondrial, Caspase-3 Dependent)

The apoptotic effects of this compound derivatives are often mediated through the modulation of specific cellular pathways. The mitochondrial pathway and the caspase-3 dependent pathway are two critical routes through which these compounds can induce cancer cell death. ekb.eg

One study revealed that a novel quinoxaline derivative, compound 12, induced the production of reactive oxygen species (ROS) and caused malfunction of the mitochondrial membrane potential, ultimately triggering apoptosis via the mitochondrial pathway. nih.gov In apoptotic cells, the electron transport and oxygen consumption that depend on complex I or II of the mitochondria were found to be disrupted in a caspase-dependent manner. nih.gov Caspase-3 can enter permeabilized mitochondria and disrupt respiration by targeting proteins exposed to the intermembrane space. nih.gov

Western blot analysis of PC-3 cells treated with a quinoxaline derivative (compound IV) showed a significant upregulation of pro-apoptotic proteins such as p53 and caspase-3, and a downregulation of the anti-apoptotic protein Bcl-2 in a dose-dependent manner, leading to cell apoptosis. nih.gov This highlights the role of the caspase-3 dependent pathway in the anticancer activity of these compounds.

Tubulin Polymerization Inhibition

Another important mechanism of action for some this compound derivatives is the inhibition of tubulin polymerization. mdpi.com Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer drug development. mdpi.com

A series of novel quinoxaline derivatives have been synthesized and evaluated as tubulin polymerization inhibitors. One particular compound, compound 12, was found to inhibit tubulin polymerization and disrupt the microtubule network, leading to G2/M phase arrest in cancer cells. nih.govresearchgate.net This inhibition of tubulin polymerization is a key factor in its potent antiproliferative activity. nih.gov Molecular docking studies have also been used to understand the binding mode of these derivatives to tubulin. nih.gov

Structure-Activity Relationships in Anticancer Agents

Understanding the structure-activity relationship (SAR) of this compound derivatives is crucial for the rational design and development of more effective anticancer agents. ekb.eg SAR studies aim to identify the chemical moieties and structural features that are essential for the biological activity of these compounds.

From various studies, several key SAR insights for anticancer quinoxalines can be concluded. The quinoxaline moiety itself is considered an essential pharmacophore for anticancer activity. mdpi.com The primary sites for substitution to enhance activity are the second, third, sixth, and/or seventh positions of the quinoxaline ring. mdpi.com

For example, the presence of a halogen atom, such as bromine, at the 6-position of the quinazoline (B50416) ring (a related heterocyclic system) has been shown to improve anticancer effects. nih.gov Furthermore, molecular hybridization, where the quinoxaline system is joined with other cyclic systems, can potentiate the anticancer activity. mdpi.com The replacement of certain functional groups can also significantly impact the biological activity. For instance, replacing an ester group with a hydrazide group has been observed to decrease the activity in some quinoxaline derivatives. mdpi.com

Antiparasitic Activity

In addition to their anticancer properties, derivatives of this compound have also demonstrated promising activity against various parasites. frontiersin.orgnih.gov Quinoxaline compounds have been investigated for their efficacy against a range of parasitic organisms, including those responsible for schistosomiasis and malaria. nih.govdundee.ac.uk

Quinoxaline derivatives have shown potent activity against Schistosoma mansoni, the parasite that causes schistosomiasis. nih.gov In one study, several dianilinoquinoxaline analogs were found to be highly effective against both the larval (newly transformed schistosomula) and adult stages of the parasite. nih.gov

Furthermore, quinoxaline-based compounds originally developed for schistosomiasis have also exhibited potent anti-plasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. dundee.ac.uk The dual activity of these compounds against both Schistosoma and Plasmodium suggests a potential conserved target or pathway, opening avenues for the development of broad-spectrum antiparasitic agents. dundee.ac.uk Quinoxaline 1,4-di-N-oxides are another class of derivatives that have shown a broad spectrum of biological activity, including against protozoan parasites like P. falciparum, Leishmania amazonensis, and Trypanosoma cruzi. frontiersin.org

Anti-Leishmanial Activity

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health concern. The search for novel, effective, and less toxic anti-leishmanial agents is a continuous effort in medicinal chemistry. In this context, derivatives of this compound have emerged as a promising class of compounds.

Research into the anti-leishmanial potential of quinoxaline derivatives has shown that structural modifications can lead to potent activity against Leishmania species. A study focused on the synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives, which are structurally related to this compound, demonstrated significant in vitro activity against the promastigote forms of Leishmania major. researchgate.net

Several synthesized analogues were tested, and their inhibitory concentrations (IC50) were determined. The results revealed that certain chloro and methoxy (B1213986) substituted quinoxaline analogues exhibited promising activity, comparable to the standard drug miltefosine. researchgate.net

Table 1: Anti-Leishmanial Activity of Substituted Quinoxaline Analogues against Leishmania major

| Compound | Substitution | IC50 (μM) | Standard Drug (Miltefosine) IC50 (μM) |

|---|---|---|---|

| Analogue 1 | Chloro | 23.30 ± 0.12 | 25.78 ± 0.2 |

| Analogue 3 | Chloro | 23.30 ± 0.12 | 25.78 ± 0.2 |

These findings underscore the potential of the quinoxaline scaffold, particularly with bromomethyl substitutions, as a basis for the development of new anti-leishmanial drugs. The non-cytotoxic nature of these compounds against human fibroblast cell lines further enhances their therapeutic promise. researchgate.net

Activity against Plasmodium Spp.

Malaria, caused by parasites of the Plasmodium genus, continues to be a devastating infectious disease. The emergence of drug-resistant strains necessitates the discovery of new antimalarial agents with novel mechanisms of action. Quinoxaline derivatives have been identified as a class of compounds with significant anti-plasmodial activity. plos.orgresearchgate.net

A screen of a Novartis chemical library identified a quinoxaline derivative, BQR695, as a potent anti-plasmodial compound that functions through the inhibition of phosphatidylinositol 4-kinase (PfPI4K). plos.org Furthermore, research on quinoxaline-based compounds originally developed as anti-schistosomal agents revealed potent activity against the asexual blood stage of Plasmodium falciparum. plos.org These compounds exhibited sub-micromolar anti-plasmodial activity, with some reaching single-digit nanomolar IC50 values against both standard laboratory and multi-drug resistant strains. plos.org

While specific studies focusing solely on this compound for anti-plasmodial activity are not extensively documented, the consistent and potent activity of the broader quinoxaline class suggests that derivatives of this compound could also possess valuable anti-malarial properties. The core quinoxaline structure is recognized for its ability to interact with various biological targets within the parasite. researchgate.net

Activity against Entamoeba Histolytica

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, is a significant cause of morbidity and mortality worldwide. The current standard of care, metronidazole, has limitations, prompting the search for new therapeutic options. Quinoxaline derivatives have been investigated for their potential as anti-amoebic agents. nih.govnih.gov

Specifically, quinoxaline-1:4-dioxide derivatives have demonstrated anti-amoebic action. nih.gov Research has shown that various quinoxaline derivatives can induce morphological changes in E. histolytica trophozoites, increase reactive oxygen species, and inhibit essential enzymes like thioredoxin reductase. nih.gov

A study on ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxides identified several compounds with better anti-amoebic activity than metronidazole. nih.gov The most promising of these compounds exhibited high selectivity indices, indicating a favorable profile of activity against the parasite with lower toxicity to mammalian cells. nih.gov Although direct studies on this compound are limited in this specific area, the established anti-amoebic potential of the quinoxaline scaffold provides a strong rationale for exploring its derivatives, including those with a bromomethyl group.

Receptor Antagonism

Quinoxaline derivatives have been shown to interact with various receptors in the central nervous system, acting as potent antagonists. This activity has implications for the treatment of a range of neurological and psychiatric disorders.

Notably, certain quinoxaline derivatives are high-affinity antagonists of the N-methyl-D-aspartate (NMDA) receptor-associated glycine (B1666218) sites. nih.gov These compounds can inhibit the binding of glycine, which is a co-agonist required for the activation of the NMDA receptor. This antagonistic activity is relevant for conditions associated with excessive NMDA receptor activation, such as epilepsy and neurodegenerative diseases.

Furthermore, a new class of 5-HT3 receptor antagonists based on the quinoxaline structure has been reported. nih.gov 5-HT3 receptor antagonists are primarily used as antiemetics to manage nausea and vomiting, particularly that induced by chemotherapy. The pharmacological profile of these quinoxaline derivatives revealed that they effectively antagonize the effects of the selective 5-HT3 receptor agonist 2-methyl-5-HT. nih.gov One particular derivative, VC-605, was found to be significantly more potent than the established 5-HT3 antagonist, ondansetron. nih.gov

Anti-inflammatory and Analgesic Properties

Chronic inflammation and pain are debilitating conditions that affect a large portion of the population. The development of new anti-inflammatory and analgesic agents with improved efficacy and safety profiles is a key area of pharmaceutical research. Quinoxaline derivatives have been extensively studied for their potential in managing pain and inflammation. researchgate.netnih.gov